Cas no 1806236-54-3 (6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine)

6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of a bromomethyl group at the 6-position enhances its reactivity as an alkylating agent, facilitating further functionalization. The trifluoromethoxy substituent at the 4-position contributes to improved metabolic stability and lipophilicity, making it valuable in drug design. The hydroxyl group at the 2-position allows for additional derivatization or coordination in metal-catalyzed reactions. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for advanced synthetic applications. Its structural features make it a key intermediate in medicinal chemistry and material science research.
6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine structure
1806236-54-3 structure
Product Name:6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine
CAS No:1806236-54-3
MF:C8H7BrF3NO2
MW:286.045892000198
CID:4832208
Update Time:2025-06-10

6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H7BrF3NO2/c1-4-6(15-8(10,11)12)2-5(3-9)13-7(4)14/h2H,3H2,1H3,(H,13,14)
    • InChI Key: HFALCXPUOLSMDG-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(=C(C)C(N1)=O)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 346
  • XLogP3: 2
  • Topological Polar Surface Area: 38.3

6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029095469-1g
6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine
1806236-54-3 97%
1g
$1,490.00 2022-03-31

Additional information on 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine

Introduction to 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1806236-54-3)

6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1806236-54-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. The presence of a bromomethyl group, a hydroxyl group, a methyl group, and a trifluoromethoxy substituent on the pyridine ring endows this molecule with a diverse range of chemical properties and biological activities.

The bromomethyl group is a valuable functional handle for further chemical modifications, enabling the synthesis of a wide array of derivatives. This versatility is crucial in drug discovery, where the ability to fine-tune the pharmacological properties of lead compounds is essential. Recent studies have demonstrated that compounds containing bromomethyl groups can be used as precursors for the introduction of more complex functionalities, such as alkyl chains or aromatic rings, which can enhance the potency and selectivity of the final drug candidates.

The hydroxyl group in 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine plays a critical role in its biological activity. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can influence the binding affinity and selectivity of molecules to their target proteins. Additionally, the hydroxyl group can be readily functionalized through various chemical reactions, such as esterification or etherification, providing further opportunities for structural optimization.

The methyl group at the 3-position of the pyridine ring contributes to the overall stability and lipophilicity of the molecule. Lipophilicity is an important factor in drug design, as it affects the ability of a compound to cross biological membranes and reach its target site. The presence of a methyl group can also influence the electronic properties of the pyridine ring, which can have implications for its reactivity and biological activity.

The trifluoromethoxy substituent at the 4-position is another key feature of this compound. Trifluoromethoxy groups are known for their strong electron-withdrawing properties and high lipophilicity. These characteristics can significantly impact the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and bioavailability. Recent research has shown that compounds containing trifluoromethoxy groups can exhibit enhanced potency and reduced toxicity compared to their non-fluorinated counterparts.

In terms of biological applications, 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine has been investigated for its potential as a lead compound in various therapeutic areas. One notable area of interest is its use as an inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound can effectively inhibit kinases and proteases, which are key targets in cancer therapy and antiviral drug development.

Beyond enzyme inhibition, this compound has also been explored for its anti-inflammatory properties. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and mediators. Research has indicated that certain derivatives of 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine can modulate these pathways, potentially offering new avenues for treating conditions such as arthritis and inflammatory bowel disease.

The structural diversity and functional versatility of 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine make it an attractive starting point for combinatorial chemistry approaches. Combinatorial chemistry involves the synthesis and screening of large libraries of compounds to identify those with desired biological activities. By leveraging high-throughput screening techniques and advanced computational methods, researchers can rapidly identify promising leads from these libraries.

In conclusion, 6-(Bromomethyl)-2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1806236-54-3) represents a valuable scaffold for medicinal chemistry research. Its unique combination of functional groups provides a robust platform for developing novel therapeutic agents with diverse biological activities. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing drug discovery and development efforts.

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